

Tectochrysin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectochrysin, a naturally occurring O-methylated flavone, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of **tectochrysin**. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Chemical Identity and Structure

Tectochrysin, with the systematic IUPAC name 5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one, is a flavonoid distinguished by a methoxy group at the C7 position and a hydroxyl group at the C5 position of the flavone backbone.[1][2] This substitution pattern is crucial for its biological activity.

The chemical identifiers for **tectochrysin** are summarized in the table below.



Identifier	Value
IUPAC Name	5-Hydroxy-7-methoxy-2-phenyl-4H-1- benzopyran-4-one[1][2]
Synonyms	5-Hydroxy-7-methoxyflavone, Chrysin 7-methylether, Techtochrysin[1][3]
CAS Number	520-28-5[1][3][4][5][6]
Molecular Formula	C16H12O4[1][3][4][6]
Canonical SMILES	COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C C=C3)O[1][2][3]
InChI Key	IRZVHDLBAYNPCT-UHFFFAOYSA-N[1][2][4]

Chemical Structure Diagram:

Caption: 2D chemical structure of **Tectochrysin**, illustrating the A, B, and C rings of the flavone backbone with hydroxyl and methoxy substitutions.

Physicochemical Properties

The physical and chemical properties of **tectochrysin** are essential for its handling, formulation, and pharmacokinetic profiling.

Property	Value	Source
Molecular Weight	268.26 g/mol	[1][2][3][6]
Melting Point	161-165 °C	[3][4]
Appearance	White needle-shaped crystals	[7]
Solubility	Soluble in methanol, ethanol, and DMSO	[7]
Storage	Store at 2°C - 8°C, protect from light	[3]

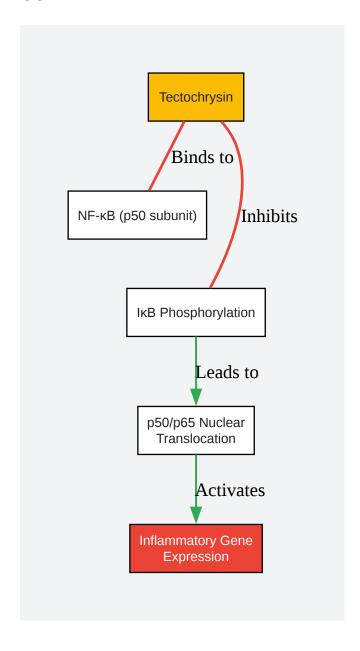


Biological Activities and Signaling Pathways

Tectochrysin exhibits a range of biological activities, with anti-inflammatory, antioxidant, and anticancer effects being the most prominent.

Anti-inflammatory Activity via NF-kB Inhibition

A primary mechanism of **tectochrysin**'s anti-inflammatory action is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] **Tectochrysin** has been shown to directly bind to the p50 subunit of NF-κB.[8] This interaction inhibits the phosphorylation of IκB, which in turn prevents the translocation of the p50 and p65 subunits into the nucleus.[8]





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Caption: **Tectochrysin** inhibits the NF-kB signaling pathway.

Anticancer Activity: Induction of Apoptosis in Colon Cancer Cells

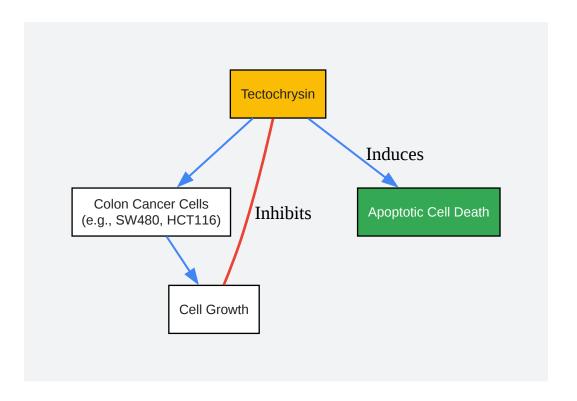
Tectochrysin has demonstrated significant anticancer effects, particularly in colon cancer cell lines such as SW480 and HCT116.[8] It inhibits cell growth in a concentration-dependent manner and induces apoptotic cell death.[8]

IC50 Values for Cell Growth Inhibition:[8]

Cell Line	IC₅₀ (μg/mL)
SW480	6.3
HCT116	8.4

The induction of apoptosis is a key mechanism of its antitumor activity. Studies have shown that **tectochrysin** treatment leads to an increase in apoptotic cells, as observed through DAPI staining and TUNEL assays.[8]





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Caption: **Tectochrysin**'s anticancer effect on colon cancer cells.

Experimental Protocols

This section provides an overview of the methodologies used in the evaluation of **tectochrysin**'s biological activities.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol Overview:[8]

- Cell Seeding: Plate colon cancer cells (e.g., SW480, HCT116) in a 96-well plate at a density of 1x10⁴ cells per well.
- Treatment: Treat the cells with varying concentrations of **tectochrysin** (e.g., 1, 5, 10 μg/mL) for a specified duration (e.g., 24-72 hours).

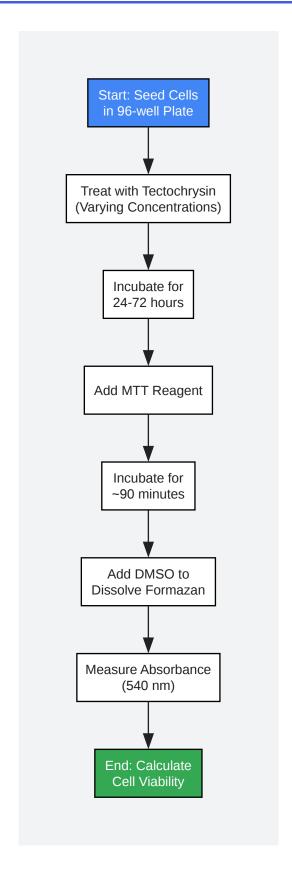






- MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
- Solubilization: Discard the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm)
 using a spectrophotometer.
- Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).





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Caption: Workflow for the MTT cell viability assay.



Apoptosis Detection (DAPI Staining and TUNEL Assay)

DAPI (4',6-diamidino-2-phenylindole) staining and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays are used to visualize and quantify apoptotic cells.

Protocol Overview for DAPI Staining:[8]

- Cell Culture and Treatment: Culture cells on coverslips and treat with tectochrysin.
- Fixation: Fix the cells with a suitable fixative (e.g., paraformaldehyde).
- Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100).
- DAPI Staining: Incubate the cells with DAPI solution to stain the nuclei.
- Microscopy: Visualize the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

Protocol Overview for TUNEL Assay:[8]

- Cell Preparation: Prepare cells as for DAPI staining (culture, treatment, fixation, permeabilization).
- TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
- Visualization: Visualize the labeled cells using fluorescence microscopy. TUNEL-positive cells indicate DNA fragmentation, a hallmark of apoptosis.

Natural Occurrence

Tectochrysin is a naturally occurring flavonoid found in various plant species. Notable sources include:

- Alpinia oxyphylla (Sharpleaf Galangal)[7][8]
- Prunus cerasus (Sour Cherry)[1]
- Heartwood of certain trees, such as Pinus strobus[9]



Propolis[9]

Conclusion

Tectochrysin is a promising natural compound with well-defined anti-inflammatory and anticancer properties. Its ability to modulate the NF-kB signaling pathway and induce apoptosis in cancer cells makes it a valuable candidate for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of **tectochrysin**.

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- To cite this document: BenchChem. [Tectochrysin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192502#tectochrysin-chemical-structure-and-properties]

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